molecular formula C21H34O2S B8265479 Methyl 2-dodecylsulfanyl-2-phenylacetate

Methyl 2-dodecylsulfanyl-2-phenylacetate

Cat. No.: B8265479
M. Wt: 350.6 g/mol
InChI Key: XKYNIYDVXYRACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-dodecylsulfanyl-2-phenylacetate is a sulfur-containing ester derivative of phenylacetic acid. Its structure features a phenyl group, a dodecylsulfanyl (-S-C₁₂H₂₅) substituent at the 2-position, and a methyl ester group.

Properties

IUPAC Name

methyl 2-dodecylsulfanyl-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2S/c1-3-4-5-6-7-8-9-10-11-15-18-24-20(21(22)23-2)19-16-13-12-14-17-19/h12-14,16-17,20H,3-11,15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYNIYDVXYRACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Diversity in Phenylacetate Esters

The following table highlights key structural differences between methyl 2-dodecylsulfanyl-2-phenylacetate and its analogs:

Compound Name Substituent at 2-Position Functional Groups Molecular Formula Key References
This compound Dodecylsulfanyl (-S-C₁₂H₂₅) Thioether, ester C₂₁H₃₄O₂S -
Methyl 2-phenylacetoacetate Acetyl (CH₃CO-) Ketone, ester C₁₁H₁₂O₃
Methyl 2-cyano-3-phenylacrylate Cyano (CN), acrylate Cyano, ester, alkene C₁₁H₉NO₂
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino (N(C₂H₅)₂) Tertiary amine, ester C₁₄H₂₁NO₂
Methyl benzoylformate Oxo (O=) Ketone, ester C₉H₈O₃

Key Observations :

  • Sulfur-containing analogs (e.g., sulfonyl esters in ) differ in oxidation state and reactivity compared to thioethers.

Physicochemical Properties

Molecular Weight and Solubility

  • This compound : High molecular weight (C₂₁H₃₄O₂S ≈ 350 g/mol) likely results in low water solubility, favoring organic solvents (e.g., hexane, chloroform).
  • Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃, 192.2 g/mol): Moderately soluble in polar aprotic solvents due to ketone and ester groups .
  • Methyl 2-cyano-3-phenylacrylate (C₁₁H₉NO₂, 187.2 g/mol): Enhanced polarity from the cyano group increases solubility in acetone or DMSO .

Stability and Reactivity

  • Thioether vs. Sulfonyl/Sulfonamide Groups : The dodecylsulfanyl group is less prone to oxidation than sulfonamide or sulfonyl derivatives (e.g., triflusulfuron methyl ester in ), which may degrade under acidic or oxidative conditions.
  • Ester Hydrolysis : Like other methyl esters (e.g., methyl salicylate in ), the target compound may hydrolyze under alkaline conditions to yield phenylacetic acid derivatives.

Industrial and Pharmaceutical Uses

  • Methyl 2-phenylacetoacetate : A precursor in amphetamine synthesis, highlighting its role in controlled pharmaceutical intermediates .
  • Ethyl 2-(diethylamino)-2-phenylacetate: The amino group enables applications in drug delivery or ionic liquid synthesis .
  • This compound: Potential as a surfactant or lubricant additive due to its long alkyl chain, though direct evidence is lacking.

Agrochemical Relevance

  • Sulfonylurea analogs (e.g., metsulfuron methyl ester in ) exhibit herbicidal activity, but thioether-containing compounds like the target may lack this bioactivity due to reduced electronegativity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.